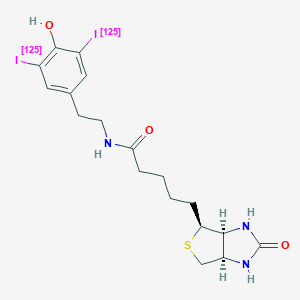

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid

Overview

Description

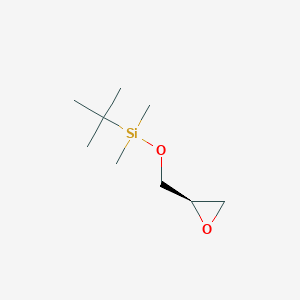

Synthesis Analysis

The synthesis of terminal tert-butoxycarbonyl (Boc) protected hydrazino acids, including derivatives similar to N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid, involves electrophilic amination using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method allows for the conversion of amino acid derivatives into β-Boc-hydrazino derivatives efficiently (Baburaj & Thambidurai, 2012).

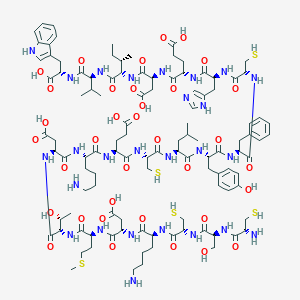

Molecular Structure Analysis

The molecular structure of N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is characterized by its chiral centers at the 2nd and 3rd carbon positions, which are essential for its biological and chemical properties. The Boc group provides steric protection, making it a valuable intermediate for further synthetic applications.

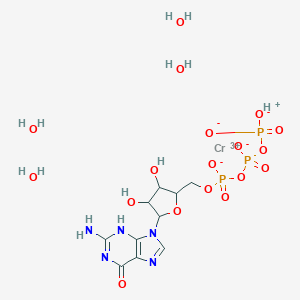

Chemical Reactions and Properties

N-Boc derivatives are known for their versatility in chemical reactions, particularly in peptide synthesis. They are resistant to racemization, and the Boc group can be cleaved under acidic conditions without affecting the peptide backbone. This characteristic makes N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid an essential building block in the synthesis of peptides and modified amino acids (Heydari et al., 2007).

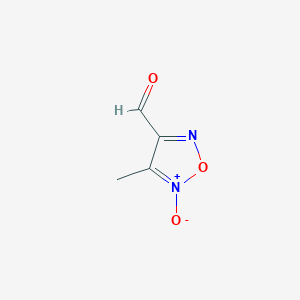

Scientific Research Applications

Catalytic Efficiency in Amino Protection N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid is utilized in the N-tert-butoxycarbonylation of amines, a process critical for peptide synthesis due to its resistance to racemization. This compound is efficiently generated using H3PW12O40 as a heterogeneous, recyclable catalyst, yielding N-Boc derivatives chemoselectively and in excellent yields. This method is notable for its environmental benignity and avoidance of competitive side products, making it valuable in the synthesis of multifunctional targets, particularly in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Peptide Bond Formation and Electrophilic Amination Further, the compound plays a role in the electrophilic amination of amino acids and derivatives, serving as an efficient NH-Boc transfer reagent. This application is particularly relevant for synthesizing terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids and β-Boc-hydrazino derivatives, which are intermediates in modified peptides and bioactive heterocyclic derivatives. The use of N-Boc-O-tosyl hydroxylamine for this purpose underscores the versatility of N-Boc-protected amino acids in peptide chemistry (Baburaj & Thambidurai, 2012).

Mechanism of Action

Target of Action

This compound is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with its targets by binding to them, thereby influencing their function. The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.

Biochemical Pathways

Given its use in proteomics research , it’s possible that it may influence protein synthesis or degradation pathways.

Result of Action

As a compound used in proteomics research , it may influence protein function or expression, but the specific effects are currently unknown.

properties

IUPAC Name |

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTRKISIDQZUQX-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(2S,3S)-3-amino-2-hydroxy-4-phenyl-butyric acid | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)